REACTION_CXSMILES
|
[H-].[Na+].C[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20]C)([CH3:13])[CH3:12].CCOCC>CN(C)C=O>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])([CH3:13])[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C(C)(C)C1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
dropwise with stirring over 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with pentane
|
Type
|
ADDITION
|
Details
|
To this was added first 250 ml of dimethylformamide
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
with stirring for 24 hours
|
Duration
|
24 h
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for another approximately 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with water and twice with 4.0 N sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
Ether (500 ml) was then added
|
Type
|
STIRRING
|
Details
|
after shaking
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C(C)(C)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |